O-Mustard

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It was developed in England in the 1930s as a thickener for mustard gas to make it more persistent when used in warm climates . A mixture of 60% sulfur mustard and 40% O-Mustard also has a lower freezing point than pure sulfur mustard, and was given the code name HT . This compound is a Schedule I substance under the Chemical Weapons Convention .

准备方法

The synthesis of O-Mustard involves the reaction of 2-chloroethyl sulfide with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed to maintain the reaction equilibrium .

化学反应分析

O-Mustard undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of thioethers.

Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.

科学研究应用

O-Mustard has been extensively studied for its applications in various fields:

作用机制

O-Mustard exerts its effects through alkylation of DNA and proteins . The compound forms highly reactive intermediates that can covalently bind to nucleophilic sites on DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The molecular targets include guanine and cytosine bases in DNA .

相似化合物的比较

O-Mustard is similar to other mustard compounds, such as:

Sulfur Mustard:

Nitrogen Mustards: These include compounds like mechlorethamine, which are used in chemotherapy.

Lewisite: Another vesicant chemical weapon, but it contains arsenic instead of sulfur or nitrogen.

This compound is unique in its combination of high toxicity and stability, making it particularly effective as a chemical weapon .

属性

CAS 编号 |

63918-89-8 |

|---|---|

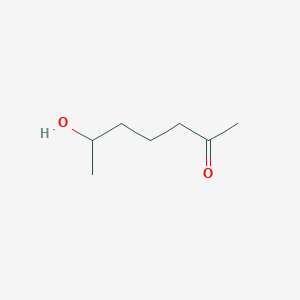

分子式 |

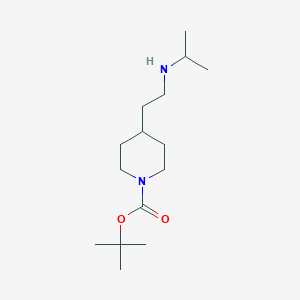

C8H16Cl2OS2 |

分子量 |

263.2 g/mol |

IUPAC 名称 |

1-(2-chloroethylsulfanyl)-2-[2-(2-chloroethylsulfanyl)ethoxy]ethane |

InChI |

InChI=1S/C8H16Cl2OS2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h1-8H2 |

InChI 键 |

FWVCSXWHVOOTFJ-UHFFFAOYSA-N |

规范 SMILES |

C(CSCCCl)OCCSCCCl |

沸点 |

Decomposes BP: 120 °C at 0.0225 mm Hg; Volatility: 2.8 mg/cu m at 25 °C |

颜色/形态 |

Sulfur mustards are colorless when pure, but are typically yellow to brown oily liquids. /Sulfur mustards/ Sulfur mustards can be clear to yellow or brown when in liquid or solid form. /Sulfur mustards/ Powde |

密度 |

1.24 g/mL at 25 °C |

熔点 |

45 °C |

物理描述 |

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |

溶解度 |

Sulfur mustards, including Agent T (O-Mustard), do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/ Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/ |

蒸汽压力 |

3X10-6 mm Hg at 25 °C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

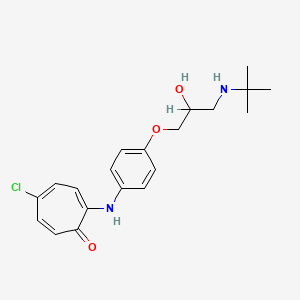

![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)

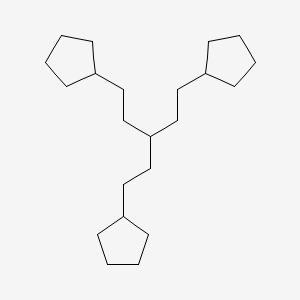

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)